REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][CH:5]([O:15][CH3:16])[CH2:6][NH:7][S:8]([CH2:11][CH2:12][CH2:13]Cl)(=[O:10])=[O:9]>CN(C)C=O>[CH3:3][O:4][CH:5]([O:15][CH3:16])[CH2:6][N:7]1[CH2:13][CH2:12][CH2:11][S:8]1(=[O:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
267 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
COC(CNS(=O)(=O)CCCCl)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1S(CCC1)(=O)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |